

A Technical Guide to the Spectroscopic Characterization of (S)-Batyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Batylalcohol

Cat. No.: B1246751

[Get Quote](#)

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-Batyl alcohol (3-(octadecyloxy)-1,2-propanediol). It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound for identification, characterization, and quality control purposes.

(S)-Batyl alcohol is a monoalkylglycerol, a class of lipids that consists of a glycerol backbone with a long-chain alkyl group attached via an ether linkage. These compounds are of interest for their potential biological activities and their use in various formulations. Accurate spectroscopic analysis is crucial for confirming the structure and purity of (S)-Batyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For (S)-Batyl alcohol, ^1H and ^{13}C NMR provide detailed information about the carbon and hydrogen framework.

^1H NMR Spectral Data

The ^1H NMR spectrum of Batyl alcohol has been reported in deuterated chloroform (CDCl_3) and dimethyl sulfoxide (DMSO-d_6). The chemical shifts (δ) are reported in parts per million (ppm).

Assignment	Chemical Shift (δ) in CDCl_3 (ppm)	Chemical Shift (δ) in DMSO-d_6 (ppm)
-CH(OH)-	3.863	3.555
-CH ₂ OH	3.707, 3.635	3.36 to 3.34
-OCH ₂ - (glycerol)	3.51, 3.49	3.303, 3.262
-OCH ₂ - (alkyl chain)	3.46	-
-OH	2.8 (broad)	4.37, 4.26
-OCH ₂ CH ₂ -	1.574	1.48
-(CH ₂) ₁₅ -	1.29, 1.26	1.24
-CH ₃	0.862	0.856

Data sourced from ChemicalBook for Batyl alcohol (stereochemistry not specified).[\[1\]](#)

¹³C NMR Spectral Data

The expected chemical shifts for the carbon atoms in (S)-Batyl alcohol are based on typical values for long-chain alcohols and ethers.

Carbon Assignment	Expected Chemical Shift (δ) (ppm)
-CH(OH)-	65 - 85
-CH ₂ OH	50 - 65
-OCH ₂ - (glycerol)	~70
-OCH ₂ - (alkyl chain)	~70
-O-CH ₂ -CH ₂ -	~32
-(CH ₂) ₁₅ -	22 - 30
-CH ₃	~14

Note: These are predicted ranges. The carbon attached to the hydroxyl group is deshielded and appears at a lower field.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorptions for an alcohol like (S)-Butyl alcohol are the O-H and C-O stretching vibrations.[4]

Vibrational Mode	Characteristic Wavenumber (cm ⁻¹)	Appearance
O-H Stretch (Hydrogen-bonded)	3500 - 3200	Strong, Broad
C-H Stretch (Alkyl)	2950 - 2850	Strong, Sharp
C-O Stretch	1260 - 1050	Strong

The broadness of the O-H stretch is a distinctive feature of alcohols and is due to hydrogen bonding.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Alcohols typically undergo two primary fragmentation pathways: α -cleavage and dehydration (loss of water).[7][8]

Ion	m/z (Mass-to-Charge Ratio)	Fragmentation Pathway
[M+H] ⁺	345.3	Protonated Molecular Ion
[M+Na] ⁺	367.3	Sodiated Molecular Ion
[M-H ₂ O] ⁺	326.3	Dehydration
α -cleavage fragments	various	Cleavage of the C-C bond adjacent to the oxygen

Data sourced from PubChem for Batyl alcohol.^[9] The molecular ion peak for long-chain alcohols can be weak or absent in electron ionization (EI) mass spectra.^[10]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for long-chain alcohols like (S)-Batyl alcohol.

NMR Spectroscopy Protocol

This protocol outlines the standard procedure for preparing and analyzing an alcohol sample using NMR spectroscopy.^{[11][12]}

- Sample Preparation:
 - Accurately weigh 5-25 mg of the (S)-Batyl alcohol sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved; vortex the tube if necessary.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire the ^1H NMR spectrum.
 - To confirm the hydroxyl proton peak, a D_2O exchange experiment can be performed. Add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.^[11]
 - Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.

- DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[13]
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Phase the spectra and apply baseline correction.
 - Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

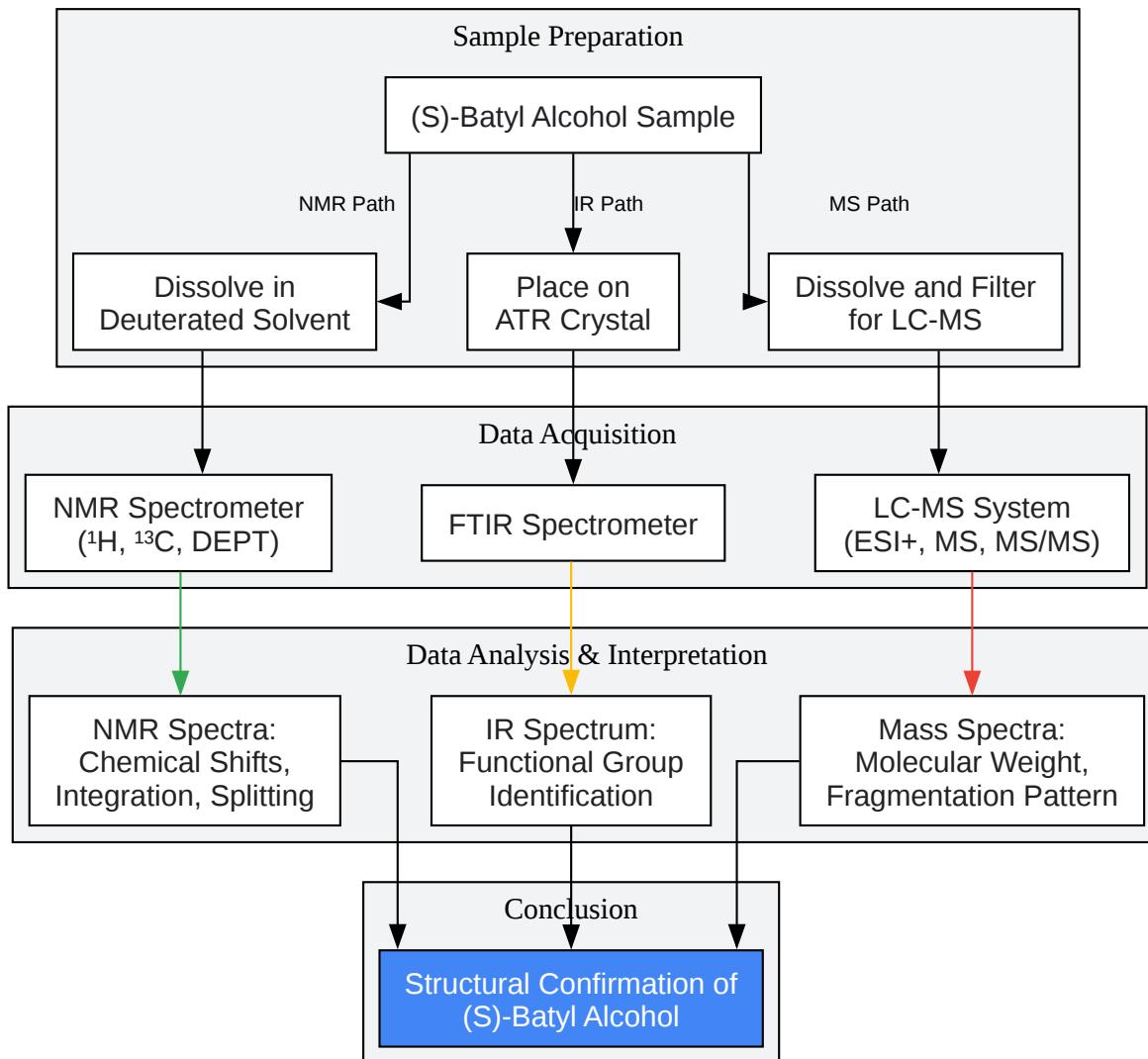
IR Spectroscopy Protocol

This protocol describes the analysis of a solid or liquid alcohol sample using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory, which is a common and simple method.[14]

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
 - Place a small amount of the (S)-Butyl alcohol sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact with the crystal.
- Data Acquisition:
 - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000 to 400 cm⁻¹.
- Data Processing:

- The software automatically subtracts the background spectrum.
- Label the significant peaks corresponding to the key functional groups (O-H, C-H, C-O).

Mass Spectrometry Protocol (LC-MS)


For a non-volatile compound like (S)-Butyl alcohol, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a suitable method.[15]

- Sample Preparation:
 - Prepare a dilute solution of the (S)-Butyl alcohol sample (e.g., 1 mg/mL) in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.
 - Filter the sample through a 0.22 μ m syringe filter to remove any particulates.
- LC-MS Analysis:
 - Liquid Chromatography (LC):
 - Use a suitable column, such as a C18 reversed-phase column.
 - Employ a mobile phase gradient, for example, water and acetonitrile or methanol, often with a small amount of an additive like formic acid or ammonium acetate to promote ionization.
 - Mass Spectrometry (MS):
 - Set the ionization source to ESI in positive ion mode to detect protonated ($[M+H]^+$) or sodiated ($[M+Na]^+$) adducts.
 - Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
 - To obtain structural information, perform tandem MS (MS/MS) experiments. This involves selecting the precursor ion of interest (e.g., m/z 345.3) and fragmenting it to observe the product ions.
- Data Analysis:

- Analyze the full scan spectrum to identify the molecular ion adducts and confirm the molecular weight.
- Interpret the MS/MS spectrum to identify characteristic fragment ions resulting from dehydration and α -cleavage, which helps to confirm the structure.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (S)-Butyl alcohol.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of (S)-Batyl Alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Batyl alcohol(544-62-7) 1H NMR [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. azom.com [azom.com]
- 13. magritek.com [magritek.com]
- 14. webassign.net [webassign.net]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of (S)-Batyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246751#spectroscopic-data-for-s-batylalcohol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com